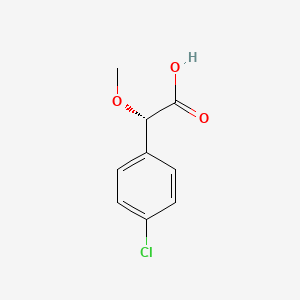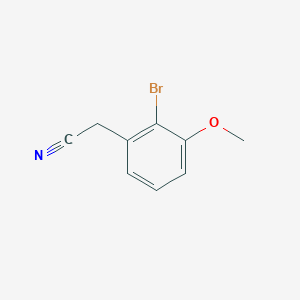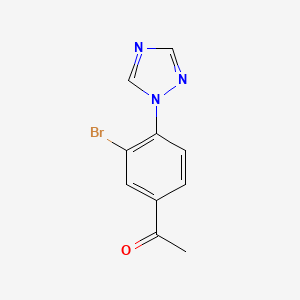![molecular formula C20H30ClN3O2 B13555338 2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)
2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a phenylpropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,2-diketone and an amine.
Piperidine Ring Formation: The piperidine ring is often constructed via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Coupling Reactions: The final step involves coupling the oxazole and piperidine intermediates with the phenylpropanamine moiety using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings, such as metronidazole and omeprazole, share some structural similarities.
Piperidine Derivatives: Compounds like piperidine and its derivatives, such as piperine, are structurally related.
Phenylpropanamine Derivatives: Compounds like amphetamine and ephedrine share the phenylpropanamine moiety.
Uniqueness
What sets 2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride apart is the combination of the oxazole, piperidine, and phenylpropanamine groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H30ClN3O2 |
|---|---|
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
[2-(1-amino-3-phenylpropan-2-yl)piperidin-1-yl]-(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-20(2)13-17(22-25-20)19(24)23-11-7-6-10-18(23)16(14-21)12-15-8-4-3-5-9-15;/h3-5,8-9,16,18H,6-7,10-14,21H2,1-2H3;1H |
Clé InChI |
ZZGCEAJRVOUKSF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=NO1)C(=O)N2CCCCC2C(CC3=CC=CC=C3)CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555273.png)

![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine](/img/structure/B13555292.png)



![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxamide hydrochloride](/img/structure/B13555332.png)



![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)
